molecular formula C10H9NOS B2899715 Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime CAS No. 1383814-81-0

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime

Cat. No.: B2899715
CAS No.: 1383814-81-0
M. Wt: 191.25
InChI Key: LIVDDLKMWFZTJY-IZZDOVSWSA-N
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Description

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound that contains a thiophene ring fused to a benzene ring, with a carboxaldehyde group at the 3-position, a methyl group at the 2-position, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-benzo[b]thiophene with appropriate reagents to introduce the carboxaldehyde group at the 3-position. This can be followed by the conversion of the carboxaldehyde group to an oxime using hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime involves its interaction with molecular targets and pathways within biological systems. The oxime group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wider range of chemical transformations and biological interactions compared to similar compounds.

Properties

IUPAC Name

(NE)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDDLKMWFZTJY-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2S1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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